molecular formula C16H14N2O4S B2631061 Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421510-24-8

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2631061
CAS No.: 1421510-24-8
M. Wt: 330.36
InChI Key: ITPKRYLNCKOEJP-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position. The benzothiazole moiety is linked via an ether bridge to a 3-oxygenated azetidine ring, which is further connected to a furan-2-yl methanone group. This structure combines electron-rich aromatic systems (furan and methoxybenzothiazole) with a conformationally constrained azetidine ring, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.

Properties

IUPAC Name

furan-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-11-4-2-6-13-14(11)17-16(23-13)22-10-8-18(9-10)15(19)12-5-3-7-21-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPKRYLNCKOEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring and the methoxybenzothiazole moiety separately. These intermediates are then coupled through a series of reactions involving azetidine formation and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-one derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-one derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of furan compounds exhibit antimicrobial properties. For instance, research indicates that furan derivatives show significant activity against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . The presence of the benzothiazole group enhances this activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Furan derivatives have been explored for their anticancer properties. A study highlighted the synthesis of 4-substituted methoxybenzoyl-aryl-thiazole compounds that showed improved antiproliferative activity against melanoma and prostate cancer cells . The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study:
A related compound was tested against various cancer cell lines, yielding an IC50 value of 4.8 µM against MCF-7 breast cancer cells, indicating potent anticancer activity comparable to established agents.

Drug Formulation

Due to its promising biological activities, this compound can be explored as a lead candidate in drug formulation for treating infections and cancers. The structural modifications can lead to derivatives with enhanced efficacy and reduced toxicity.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects can provide insights into its potential applications in pharmacology. Studies focusing on its interaction with cellular targets could reveal new therapeutic pathways.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Yield (%) Reference ID
Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone C₁₉H₁₅N₃O₂S₂ 4-Methylbenzothiazole, azetidine linker Not reported Not reported
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4c) C₂₅H₃₄N₂O₂S Piperidine substituents, propoxy linker Not reported Not reported
Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d) C₂₂H₂₉N₃O₂S Piperidine substituents, propoxy linker 90.1–90.6 52.4
Furan-2-yl(4-phenylthiazol-2-yl)methanone (4h) C₁₄H₁₀N₂O₂S Furan, phenylthiazole 126–128 76
(4-(4-Methoxyphenyl)thiazol-2-yl)(4-nitrophenyl)methanone (4p) C₁₇H₁₃N₃O₄S 4-Methoxyphenylthiazole, 4-nitrophenyl 138–140 75

Key Observations:

Core Heterocycles: The target compound shares the benzothiazole and azetidine motifs with , but differs in substituents (4-methoxy vs. 4-methyl on benzothiazole).

Linker Flexibility : Compounds like 3d and 4c use propoxy linkers with piperidine/piperazine groups, offering greater conformational flexibility than the rigid azetidine linker in the target compound. This may impact pharmacokinetic properties such as metabolic stability .

Methanone Variations: Analog 4h () replaces the azetidine-oxygen bridge with a direct furan-thiazole linkage, simplifying the scaffold but reducing stereochemical complexity .

Physicochemical Properties

  • Azetidine-containing compounds like 3d have lower melting points (~90°C), likely due to reduced symmetry .
  • Synthetic Yields : Piperidine-based analogs (e.g., 3d) exhibit moderate yields (~52%), while furan-thiazole derivatives (e.g., 4h) achieve higher yields (76%), possibly due to fewer steric challenges in coupling reactions .

Biological Activity

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, with the CAS number 1421510-24-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S and a molecular weight of 330.4 g/mol. Its structure includes a furan ring, a methoxybenzothiazole moiety, and an azetidine unit, which are critical for its biological activity.

PropertyValue
CAS Number1421510-24-8
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzothiazole have demonstrated significant cytotoxicity against various cancer cell lines. In one study, synthesized compounds exhibited selective cytotoxicity against cancer cells with IC50 values ranging from 2.02 µM to 171.67 µM, indicating their potential as anticancer agents .

Case Study: Cytotoxicity Evaluation
In a comparative study, compound 4b (a related tetrazine derivative) showed potent inhibitory activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values of 2.02 µM, 2.059 µM, and 13.65 µM respectively. This suggests that modifications in the structure can enhance anticancer efficacy .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division . This action is critical in halting the proliferation of cancer cells.

Additional Biological Activities

Beyond anticancer properties, furan derivatives have been associated with various biological activities:

  • Antimicrobial Activity : Furan derivatives have shown effectiveness against bacteria and fungi. For example, some furan-based compounds have demonstrated broad-spectrum antimicrobial properties .
  • Anti-inflammatory Effects : Certain furan compounds act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential applications in treating inflammatory conditions .
  • Antioxidant Properties : The presence of furan rings in compounds often correlates with antioxidant activity, contributing to their therapeutic profiles .

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